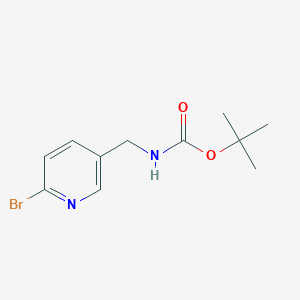

tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(6-bromopyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFXJGAFKJIWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678456 | |

| Record name | tert-Butyl [(6-bromopyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864266-29-5 | |

| Record name | tert-Butyl [(6-bromopyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate: A Key Intermediate in Drug Discovery

CAS Number: 864266-29-5

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, pyridine scaffolds are of particular interest due to their prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate, a versatile intermediate whose structural features offer a unique combination of a nucleophilic handle protected as a carbamate and a reactive bromide on the pyridine ring, poised for diverse synthetic transformations. This document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, reactivity, and applications, thereby enabling its effective utilization in drug discovery programs.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 864266-29-5, is a distinct isomer of the more commonly documented tert-butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1). The key structural difference lies in the placement of the carbamate group: in the target compound of this guide, it is linked to a methylene spacer attached to the 3-position of the pyridine ring, whereas in its isomer, the carbamate is directly attached to the pyridine ring at the 3-position. This seemingly subtle difference significantly impacts the molecule's reactivity and steric profile.

| Property | Value | Source |

| CAS Number | 864266-29-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1][2] |

| Molecular Weight | 287.15 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanistic Considerations

While specific, detailed, and peer-reviewed synthesis protocols for this compound (CAS 864266-29-5) are not extensively documented in publicly available literature, its synthesis can be logically deduced from standard organic chemistry principles and protocols for analogous structures. The most probable synthetic route involves the Boc-protection of the corresponding amine.

Proposed Synthetic Pathway

The likely precursor for the synthesis is (6-bromopyridin-3-yl)methanamine. The protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), would yield the desired product.

Sources

tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate molecular weight

An In-depth Technical Guide to tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and elucidate its strategic applications in drug discovery. This document is intended for researchers, chemists, and professionals in pharmaceutical development who require a deep, practical understanding of this versatile intermediate.

Introduction: The Strategic Value of Functionalized Pyridines

In the landscape of drug discovery, heterocyclic scaffolds are paramount, with the pyridine ring being a privileged structure due to its presence in numerous bioactive compounds and its ability to engage in hydrogen bonding and other critical interactions with biological targets. The strategic functionalization of this ring system opens avenues for creating vast libraries of novel chemical entities.

This compound is a prime example of a highly valuable, bifunctional building block. It masterfully combines two key chemical features:

-

A Bromo-Pyridine Core: The bromine atom at the 6-position serves as a versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This enables extensive exploration of the chemical space around the pyridine core.

-

A Boc-Protected Amine: The aminomethyl group at the 3-position is masked with a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its robustness under a wide range of conditions (basic, nucleophilic, reductive) and its clean, quantitative removal under mild acidic conditions.[1][2][3] This orthogonal reactivity allows for selective manipulation of the pyridine ring without interfering with the amine, or vice-versa, providing chemists with precise control over their synthetic strategy.[4]

This guide will dissect the properties and utility of this compound, providing the foundational knowledge required for its effective application in complex synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application. This compound is typically a solid at room temperature and should be stored in a dry, and in some cases, inert environment to ensure its long-term stability.[5][6][7]

Quantitative Data Summary

The key quantitative descriptors for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 287.15 g/mol | [5][7][8] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [5][7][8] |

| CAS Number | 864266-29-5 | [5][7] |

| Appearance | Solid | [6] |

| Typical Purity | ≥97% | [6][7] |

| Topological Polar Surface Area (TPSA) | 51.22 Ų | [5] |

| LogP (calculated) | 2.8688 | [5] |

The calculated LogP value suggests a moderate degree of lipophilicity, an important parameter influencing solubility and membrane permeability in drug candidates derived from this intermediate.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward yet illustrative example of amine protection chemistry, a fundamental tactic in multi-step organic synthesis.

Synthetic Workflow

The most common and efficient method for its preparation is the reaction of (6-bromopyridin-3-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2] This reaction proceeds with high yield and selectivity.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the N-Boc protection of a primary amine on a 10 mmol scale.

Materials & Reagents:

-

(6-bromopyridin-3-yl)methanamine (1.87 g, 10.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 equiv)

-

Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (6-bromopyridin-3-yl)methanamine (10.0 mmol).

-

Dissolve the amine in anhydrous THF (50 mL).

-

Add triethylamine (15.0 mmol) to the solution. The base is crucial as it acts as a proton scavenger for the acidic proton of the amine, driving the reaction to completion.

-

To the stirred solution, add di-tert-butyl dicarbonate (11.0 mmol) portion-wise at room temperature. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove excess reagents and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

If necessary, purify the product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, with the tert-butoxide group acting as a leaving group, which subsequently decomposes to carbon dioxide and tert-butanol.

Caption: Simplified mechanism of N-Boc protection using Boc anhydride.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, high-value molecules.[9] Its bifunctional nature allows for a modular and predictable approach to library synthesis.

Strategic Synthetic Pathways

The compound serves as a branch point for two primary synthetic routes:

-

Modification via the Amine: The Boc group can be easily removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] This deprotection unmasks the primary amine, making it available for subsequent reactions such as acylation, alkylation, or reductive amination to build out the side chain at the 3-position.

-

Modification via the Pyridine Ring: The bromine atom is a powerful handle for introducing molecular diversity through various cross-coupling reactions. This allows for the attachment of aryl, heteroaryl, alkyl, or alkynyl groups at the 6-position, fundamentally altering the scaffold's steric and electronic properties.

This dual reactivity is the cornerstone of its utility, enabling chemists to systematically probe the structure-activity relationship (SAR) of a lead series.

Logical Workflow in Drug Discovery

The following diagram illustrates how this building block fits into a typical drug discovery workflow. A medicinal chemist can start with this single intermediate and, by applying orthogonal reaction pathways, generate a diverse set of analogues for biological screening.

Caption: Strategic use of the building block in a drug discovery program.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the efficient and controlled synthesis of complex molecular architectures. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its orthogonal reactive sites make it an invaluable asset for researchers and scientists. By enabling the systematic and modular construction of novel pyridine derivatives, it accelerates the discovery and development of new therapeutic agents.

References

- ChemScene. tert-Butyl ((6-bromopyridin-3-yl)methyl)

- Smolecule. Buy tert-Butyl (6-bromopyridin-3-yl)

- Sigma-Aldrich. tert-Butyl ((6-bromopyridin-3-yl)methyl)

- PubChem. tert-Butyl ((6-bromopyridin-2-yl)methyl)

- Sigma-Aldrich. tert-Butyl (6-bromopyridin-3-yl)

- Sunway Pharm Ltd. tert-butyl N-[(6-bromopyridin-3-yl)

- Benchchem. Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)

- Fisher Scientific. Amine Protection / Deprotection.

- Beilstein Journals. EXPERIMENTAL PROCEDURES.

- Benchchem. protocol for N-Boc protection of primary amines using N-Boc-aminomethanol.

- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- Michael Pittelkow.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry.

- Sunway Pharm Ltd. tert-butyl ((6-bromopyridin-2-yl)methyl)

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 864266-29-5 [sigmaaldrich.com]

- 7. tert-butyl N-[(6-bromopyridin-3-yl)methyl]carbamate - CAS:864266-29-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. tert-butyl ((6-bromopyridin-2-yl)methyl)carbamate - CAS:887580-31-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate | 463941-59-5 | Benchchem [benchchem.com]

tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate safety and handling

An In-depth Technical Guide to the Safe Handling of tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate

Authored by: A Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound, a key intermediate in pharmaceutical research and heterocyclic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural integrity and personal safety in the laboratory.

Compound Profile and Significance

This compound (CAS No: 864266-29-5) is a bifunctional molecule featuring a brominated pyridine ring and a Boc-protected aminomethyl group.[1] The bromine atom serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine. This structural combination makes it a versatile building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders and cancers.[2] Its precise application demands a thorough understanding of its chemical properties and associated hazards to mitigate risks during synthesis, purification, and downstream applications.

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is foundational to its safe handling. The data below has been compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 864266-29-5 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 287.15 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| InChI Key | KRFXJGAFKJIWEC-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the safety profile can be inferred from its structural components and data available for analogous compounds. The primary hazards are associated with irritation and potential effects stemming from the carbamate functional group.

GHS Hazard Classification: Based on data for similar brominated pyridine and carbamate derivatives, the compound is classified with the following hazards:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Toxicological Insights: The carbamate moiety is a known feature in compounds that can act as acetylcholinesterase inhibitors. While the N-methyl carbamates are well-studied in this regard, the Boc-protected amine in this specific molecule is sterically hindered and less likely to exhibit the same high acute toxicity. However, prudence dictates that it should be handled as a potentially bioactive substance. The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[3][5] Inhalation may lead to respiratory tract irritation, while skin and eye contact can cause significant irritation.[3][4][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is essential for minimizing exposure.

4.1 Engineering Controls: All manipulations of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to control airborne dust and vapors.[3] An eye wash station and safety shower must be readily accessible in the immediate work area.[6]

4.2 Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.

-

Lab Coat: A flame-retardant lab coat must be worn at all times. Contaminated clothing should be removed immediately and decontaminated before reuse.[3][7]

-

-

Respiratory Protection: For operations with a high potential for aerosolization or if engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate particulate filter.[8]

Caption: Required PPE workflow for handling the compound.

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.

5.1 Handling Protocol:

-

Preparation: Before handling, ensure all required PPE is worn correctly and the fume hood is operational. Have spill containment materials readily available.

-

Dispensing: Avoid generating dust when handling the solid material.[5] Use appropriate tools (spatula) to transfer the compound. Open and handle containers with care.[3]

-

Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, wash hands and forearms thoroughly with soap and water.[3] Decontaminate all work surfaces and equipment.

5.2 Storage Protocol:

-

Store the compound in a tightly sealed container to prevent moisture ingress and contamination.[3]

-

Keep in a cool, dry, and well-ventilated area, adhering to the recommended storage temperature of 2-8°C.[9]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.[3][5]

Emergency Procedures: Spills and Exposure

Rapid and correct response to an emergency can significantly mitigate harm.

6.1 First Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[10] If skin irritation persists, seek medical advice.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[10] Seek immediate medical attention.[5]

6.2 Spill and Leak Containment:

Caption: Step-by-step workflow for responding to a chemical spill.

Protocol for Spills:

-

Personal Protection: Wear appropriate protective equipment, including respiratory protection, before approaching the spill.[3]

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For solid spills, sweep up the material carefully to avoid creating dust.[5] For solutions, absorb the spill with an inert material like sand or vermiculite.[6]

-

Collection: Place the contained material into a suitable, sealed container for disposal.[5][6]

-

Cleaning: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with all federal, state, and local environmental regulations.[3]

Fire and Reactivity Data

7.1 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

7.2 Reactivity and Stability:

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3][5]

-

Hazardous Decomposition: Hazardous decomposition products can form during combustion.[5]

-

Hazardous Reactions: No hazardous polymerization is expected to occur.[5] The bromine atom on the pyridine ring can participate in nucleophilic substitution reactions.[2] The Boc-protecting group can be removed under acidic conditions.[2]

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

-

Waste Classification: Waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[3]

-

Disposal Method: Dispose of unused product and contaminated packaging in a licensed hazardous-waste disposal facility. Do not empty into drains or release into the environment.[3][5]

Conclusion

This compound is an invaluable reagent in modern medicinal chemistry. Its effective use is predicated on a rigorous adherence to safety protocols. By integrating robust engineering controls, mandatory personal protective equipment, and standardized handling procedures, researchers can confidently and safely leverage this compound's synthetic utility. Always consult the most recent Safety Data Sheet (SDS) and perform a thorough risk assessment before commencing any new experimental work.

References

-

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

tert-Butyl 〔[4-(2-methoxyethyl)piperidin-4-yl]methyl〕carbamate Safety Data Sheet. (2023, May 8). KISHIDA CHEMICAL CO., LTD. Retrieved January 5, 2026, from [Link]

-

tert-Butyl carbamate Safety Data Sheet. (2025, September 6). Thermo Fisher Scientific. Retrieved January 5, 2026, from [Link]

-

Methyl carbamate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 5, 2026, from [Link]

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. (2013). U.S. Environmental Protection Agency. Retrieved January 5, 2026, from [Link]

Sources

- 1. tert-butyl N-[(6-bromopyridin-3-yl)methyl]carbamate - CAS:864266-29-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. Buy tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 [smolecule.com]

- 3. aksci.com [aksci.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate spectral data (NMR, IR)

An In-Depth Technical Guide to the Spectral Analysis of tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS 864266-29-5), a key building block in medicinal chemistry and drug development. By leveraging data from structural analogues and fundamental spectroscopic principles, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra essential for the structural verification and quality control of this compound. This guide is designed to serve as a practical reference for scientists engaged in synthetic chemistry and pharmaceutical research, providing the causal reasoning behind spectral assignments and standardized protocols for data acquisition.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a bromine-substituted pyridine ring and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group. The pyridine moiety offers a site for cross-coupling reactions, while the Boc group serves as a standard protecting group for the amine, which can be selectively removed under acidic conditions to enable further functionalization[1]. This structural combination makes the compound a versatile intermediate in the synthesis of complex heterocyclic molecules.

Accurate characterization of this intermediate is critical to ensure the integrity of subsequent synthetic steps. Spectroscopic techniques such as NMR and IR provide a non-destructive method to confirm the molecular structure with high fidelity.

Molecular Structure:

Caption: Molecular structure of this compound.

¹H NMR Spectral Data Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are based on data from its close structural analogue, tert-butyl (pyridin-3-ylmethyl)carbamate, with adjustments made for the electron-withdrawing effect of the bromine atom at the C-6 position[1][2].

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine-H | H-2 | ~ 8.45 | d | ~ 2.4 | 1H |

| Pyridine-H | H-4 | ~ 7.65 | dd | ~ 8.4, 2.4 | 1H |

| Pyridine-H | H-5 | ~ 7.45 | d | ~ 8.4 | 1H |

| Carbamate-H | NH | ~ 5.20 | br s | - | 1H |

| Methylene-H | CH₂ | ~ 4.35 | d | ~ 6.0 | 2H |

| tert-Butyl-H | C(CH₃)₃ | ~ 1.46 | s | - | 9H |

Interpretation of the ¹H NMR Spectrum

-

Pyridine Region (δ 7.40-8.50 ppm):

-

H-2 (δ ~8.45 ppm): This proton is ortho to the ring nitrogen and appears as the most downfield signal due to the strong deshielding effect of the nitrogen atom. It is expected to be a doublet, coupled to H-4.

-

H-4 (δ ~7.65 ppm): This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.

-

H-5 (δ ~7.45 ppm): This proton is adjacent to the bromine-bearing carbon (C-6). The bromine atom's inductive effect causes a downfield shift compared to the non-brominated analogue[1]. It appears as a doublet from coupling with H-4.

-

-

Carbamate and Methylene Region (δ 4.30-5.30 ppm):

-

NH (δ ~5.20 ppm): The carbamate proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be concentration-dependent.

-

CH₂ (δ ~4.35 ppm): These benzylic protons are adjacent to the electron-withdrawing pyridine ring and the carbamate nitrogen, shifting them downfield. The signal is expected to be a doublet due to coupling with the NH proton.

-

-

Aliphatic Region (δ ~1.46 ppm):

-

tert-Butyl (δ ~1.46 ppm): The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, a characteristic signature of the Boc protecting group.

-

¹³C NMR Spectral Data Analysis

Carbon NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule. The predicted chemical shifts are derived from established data for Boc-protected amines and bromopyridine derivatives[1][2].

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Label | Predicted δ (ppm) |

| Carbonyl | C=O | ~ 155.8 |

| Pyridine-C | C-2 | ~ 150.0 |

| Pyridine-C | C-6 | ~ 141.0 |

| Pyridine-C | C-4 | ~ 138.5 |

| Pyridine-C | C-3 | ~ 133.0 |

| Pyridine-C | C-5 | ~ 128.0 |

| Quaternary tert-Butyl | C (CH₃)₃ | ~ 80.0 |

| Methylene | C H₂ | ~ 42.5 |

| Methyl tert-Butyl | C(C H₃)₃ | ~ 28.4 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~155.8 ppm): The carbamate carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic for this functional group.

-

Pyridine Carbons (δ 128-150 ppm):

-

The carbon atoms of the pyridine ring resonate in the aromatic region.

-

C-6 (δ ~141.0 ppm): The carbon directly attached to the bromine atom (C-Br) is significantly shifted.

-

C-2 and C-4 (δ ~150.0 and ~138.5 ppm): These carbons are deshielded by the ring nitrogen.

-

-

tert-Butyl Carbons (δ ~80.0 and 28.4 ppm):

-

The quaternary carbon of the tert-butyl group appears around 80.0 ppm.

-

The three equivalent methyl carbons give a strong signal around 28.4 ppm.

-

-

Methylene Carbon (δ ~42.5 ppm): The methylene bridge carbon appears in the aliphatic region, shifted downfield by the adjacent aromatic ring and nitrogen atom.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Carbamate) | Stretch | 3300 - 3400 | Medium |

| C-H (Aromatic/Aliphatic) | Stretch | 2950 - 3000 | Medium-Strong |

| C=O (Carbamate) | Stretch | 1680 - 1720 | Strong |

| C=N, C=C (Pyridine) | Stretch | 1580 - 1600, 1400 - 1500 | Medium-Strong |

Interpretation of the IR Spectrum

-

N-H Stretch (3300-3400 cm⁻¹): A medium-intensity band in this region confirms the presence of the N-H bond in the carbamate group[1].

-

C-H Stretch (2950-3000 cm⁻¹): This band corresponds to the stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.

-

C=O Stretch (1680-1720 cm⁻¹): A very strong and sharp absorption band in this region is the most prominent feature of the spectrum and is definitive for the carbonyl group of the Boc-carbamate[1].

-

Pyridine Ring Stretches (1400-1600 cm⁻¹): Multiple bands in this fingerprint region are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine ring[1].

Experimental Protocols and Workflow

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization of a synthetic compound.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of the dried compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). For enhanced stability, a solvent with a trace amount of tetramethylsilane (TMS) can be used as an internal standard (0.0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Protocol 2: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The key identifying features are the characteristic singlet of the tert-butyl group in the ¹H NMR spectrum, the strong carbamate C=O stretch in the IR spectrum, and the distinct pattern of signals for the bromopyridine ring across all spectroscopic methods. This guide provides a foundational reference for the expected spectral data and serves as a practical tool for chemists in the pharmaceutical and fine chemical industries to ensure the quality and identity of this important synthetic intermediate.

References

The Multifaceted Role of tert-Butyl Carbamates in Medicinal Chemistry: An In-depth Technical Guide

<-4>

Introduction

In the intricate landscape of medicinal chemistry and drug development, the precise control of molecular architecture is paramount. Among the vast arsenal of chemical tools available to scientists, the tert-butyl carbamate, commonly known as the Boc-carbamate, stands out as a cornerstone of modern organic synthesis.[1][2] Its widespread adoption is not merely a matter of convention but is rooted in a unique combination of stability, selective reactivity, and predictable influence on molecular properties.[2] This guide provides a comprehensive exploration of the pivotal roles of Boc-carbamates, moving beyond their conventional application as protecting groups to elucidate their broader impact on drug design and synthesis. We will delve into the mechanistic underpinnings of their utility, provide field-proven experimental protocols, and offer insights into their strategic application for researchers, scientists, and drug development professionals.

I. The Boc-Carbamate as a Quintessential Protecting Group

The primary and most recognized role of the tert-butyl carbamate is the protection of primary and secondary amines.[3][4][5] Amines are fundamental functional groups in a vast number of pharmaceutical compounds, yet their inherent nucleophilicity and basicity can lead to undesirable side reactions during multi-step syntheses.[6][7] The Boc group effectively "masks" the amine as a carbamate, rendering it significantly less reactive and allowing for chemical transformations on other parts of the molecule.[3][8]

A. The Chemistry of Protection and Deprotection: A Tale of Stability and Lability

The efficacy of the Boc group lies in its remarkable stability under a wide array of reaction conditions, coupled with its facile removal under specific, mild acidic conditions.[2][8] This "orthogonality" is a critical principle in complex synthetic strategies, enabling the sequential manipulation of different functional groups.[3][9][10]

Protection Mechanism: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[8][11] The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[11] While the reaction can proceed without a base, the use of a mild base like triethylamine or sodium hydroxide is common to neutralize the resulting tert-butyl carbonic acid, which then decomposes to tert-butanol and carbon dioxide.[3][11]

Deprotection Mechanism: The defining feature of the Boc group is its susceptibility to cleavage by acid.[3][12][13] The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[6][14] This protonation facilitates the fragmentation of the carbamate into a stable tertiary carbocation (tert-butyl cation), isobutene, and a carbamic acid intermediate.[3][6] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[6][15] The evolution of CO₂ gas is a characteristic observation during this process.[6][11]

B. Orthogonal Protection Strategies

The acid-labile nature of the Boc group allows it to be used in conjunction with other protecting groups that are removed under different conditions.[3] This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS).[9][16] For instance, the Boc group can be used to protect the α-amino group of an amino acid, while side chains are protected with groups stable to acid but removable by other means.[3]

Common orthogonal protecting groups used alongside Boc include:

-

Fmoc (9-fluorenylmethoxycarbonyl): Removed by a base, typically piperidine.[3][10][17]

-

Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenation.[3][6][17]

-

Alloc (Allyloxycarbonyl): Removed by transition metal catalysis, such as with Palladium(0).[3]

This ability to selectively deprotect different functional groups is a cornerstone of modern synthetic chemistry.[9]

II. Experimental Protocols: A Practical Guide

A. Protocol for Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O) (2-3 equivalents)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and Water)

-

Base (e.g., Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)) (1-1.5 equivalents)

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution and stir for 5-10 minutes at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with moderate heating (e.g., 40°C) and monitor its progress by thin-layer chromatography (TLC).[18]

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.

-

Purify the product by flash column chromatography if necessary.

Causality Behind Choices:

-

Excess Boc₂O: Using a slight excess of Boc₂O ensures the complete conversion of the starting amine.

-

Choice of Solvent: The solvent choice depends on the solubility of the starting amine. A biphasic system (e.g., dioxane/water) can be effective for amino acids.

-

Base: The base neutralizes the acidic byproduct, driving the reaction to completion. For amino acids, a base like NaOH is often used.[3]

B. Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for removing a Boc protecting group using TFA.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene

Procedure:

-

Dissolve the Boc-protected amine in DCM in a round-bottom flask.

-

Slowly add TFA to the solution (typically 20-50% v/v). A common mixture is 1:1 TFA:DCM.[19]

-

Stir the reaction at room temperature. The reaction is usually rapid, and its progress can be monitored by the cessation of CO₂ evolution and TLC analysis.[6][19]

-

Once the reaction is complete (typically 30 minutes to a few hours), concentrate the mixture under reduced pressure to remove the excess TFA and DCM.[3]

-

To ensure complete removal of residual TFA, azeotrope the resulting oil with toluene (add toluene and evaporate under reduced pressure) three times.[3]

-

The product is the amine salt of trifluoroacetic acid, which can be used directly in the next step or neutralized with a base to obtain the free amine.

Self-Validation and Trustworthiness:

-

Monitoring CO₂ Evolution: The visible bubbling of carbon dioxide provides a real-time indicator that the deprotection reaction is proceeding.[6]

-

TLC Analysis: Comparing the reaction mixture to the starting material on a TLC plate confirms the consumption of the starting material and the formation of a new, more polar product (the deprotected amine).

C. Alternative and Milder Deprotection Methods

While TFA is highly effective, its strong acidity can be detrimental to sensitive functional groups.[18] Several milder alternatives have been developed:

| Reagent/Condition | Substrate Scope | Advantages | Disadvantages |

| Aqueous Phosphoric Acid (85%) | Broad, including acid-sensitive substrates | Environmentally benign, mild, and selective.[20][21] | May require longer reaction times. |

| Oxalyl Chloride in Methanol | Aromatic, aliphatic, and heterocyclic carbamates | Mild, tolerant of various functional groups.[22] | Oxalyl chloride is toxic and moisture-sensitive. |

| Zinc Bromide (ZnBr₂) in CH₂Cl₂ | Selectively cleaves secondary N-Boc groups | High selectivity for secondary over primary N-Boc groups.[15] | Lewis acid may coordinate with other functional groups. |

| Montmorillonite K10 clay in ClCH₂CH₂Cl | Selectively cleaves aromatic N-Boc groups | High selectivity for aromatic over aliphatic N-Boc groups.[15] | Heterogeneous catalyst may require filtration. |

III. Beyond Protection: The Broader Influence of Boc-Carbamates

The role of tert-butyl carbamates extends far beyond simply masking amines. The introduction of this group significantly alters the physicochemical properties of a molecule and can be strategically employed to modulate its behavior.

A. Impact on Physicochemical Properties

The bulky and lipophilic tert-butyl group of the Boc-carbamate can profoundly influence a molecule's solubility, lipophilicity, and conformational preferences.[8]

-

Increased Lipophilicity: Boc-protection generally increases the lipophilicity of a molecule, which can enhance its solubility in nonpolar organic solvents.[8] This property is often exploited to facilitate purification and handling of intermediates.

-

Conformational Restriction: The carbamate functionality can impose a degree of conformational rigidity due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[23] This can be advantageous in drug design by locking a molecule into a bioactive conformation.

-

Hydrogen Bonding: The carbamate moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to participate in intermolecular and intramolecular interactions that can influence crystal packing and binding to biological targets.[23]

B. The Boc Group as a Bioisostere

In certain contexts, the carbamate group can serve as a bioisostere for an amide bond.[23][24] While not a perfect mimic, it shares some key features, such as planarity and the ability to engage in hydrogen bonding.[23] The key difference lies in the reduced rotational barrier around the C-N bond in carbamates compared to amides.[23] This subtle difference can be exploited by medicinal chemists to fine-tune the conformational properties of a drug candidate.

C. Role in Directing Chemical Reactions

The Boc group is not always a passive spectator in chemical reactions. Its steric bulk and electronic properties can influence the regioselectivity and stereoselectivity of subsequent transformations on the protected molecule. This is a more advanced application that showcases the versatility of this functional group.

IV. Visualization of Key Concepts

A. Mechanism of Boc Protection

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

V. Advanced Applications in Medicinal Chemistry

A. Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS was one of the earliest and most significant applications of the Boc protecting group. [16][19]In this methodology, the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added sequentially. [19]The α-amino group of each incoming amino acid is protected with a Boc group, which is removed with TFA before the next coupling step. [19]While Fmoc-based SPPS is now more common due to the harshness of the repeated TFA treatments and the final HF cleavage required in Boc-SPPS, the Boc strategy remains valuable for the synthesis of certain peptides, particularly those that are hydrophobic or contain sensitive ester or thioester linkages. [16]

B. Isocyanide-Based Multicomponent Reactions

tert-Butyl carbamates can serve as precursors to tert-butyl isocyanide, a key reagent in powerful multicomponent reactions (MCRs) like the Ugi and Passerini reactions. [25][26][27][28]These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials in a single step. [25][27]The Ugi four-component reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. [25][26]The ability to generate molecular diversity quickly makes MCRs highly valuable in lead discovery.

C. Prodrug Design

The carbamate linkage is a feature in several approved prodrugs. [23][24]By attaching a promoiety to a drug molecule via a carbamate bond, its pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, can be improved. [23]While not always involving a tert-butyl group, the principles of carbamate chemistry are central to this important drug delivery strategy.

Conclusion

The tert-butyl carbamate is far more than a simple protecting group; it is a versatile and indispensable tool in the medicinal chemist's toolkit. Its predictable chemistry, robustness, and the ease of its introduction and removal have cemented its place in routine synthesis. [2]Furthermore, its profound influence on the physicochemical properties of molecules and its utility in advanced synthetic methodologies underscore its strategic importance in modern drug discovery and development. [23][24]A thorough understanding of the multifaceted roles of the Boc-carbamate empowers researchers to design more efficient and innovative synthetic routes to novel therapeutic agents.

References

- Fiveable. (n.d.). Acid-Labile Protecting Groups.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Benchchem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry.

- Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Boc Protection in Modern Peptide Synthesis.

- Jinxiang Chemical. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- Benchchem. (2025). literature review of tert-butyl N-(benzylsulfamoyl)carbamate and its analogs.

- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- ResearchGate. (n.d.). Acid-labile protecting groups.

- Jinxiang Chemical. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.

- Chem-Impex. (n.d.). tert-Butyl carbamate.

- PMC. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.

- Nature. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- PubMed. (n.d.). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers.

- Kocienski, P. (n.d.). Protecting Groups.

- Benchchem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.

- Organic Chemistry Portal. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.

- Wikipedia. (n.d.). Protecting group.

- BroadPharm. (n.d.). Boc.

- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Begić, A., & Vlainić, J. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 231–245. Retrieved from [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. Retrieved from [Link]

-

PubChem. (n.d.). Boc carbamate. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

MDPI. (n.d.). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Retrieved from [Link]

-

ChemBK. (2024, April 9). BOC-amide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Boc-Protected Carbamate for Amine Protection in Peptide Synthesis. Retrieved from [Link]

-

Studylib. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Retrieved from [Link]

-

ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanide-based MCRs applied to bioconjugation include (A) Passerini.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc | BroadPharm [broadpharm.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. chempep.com [chempep.com]

- 20. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]

- 22. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 23. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

- 28. studylib.net [studylib.net]

The Versatility of Reactivity: A Senior Application Scientist’s Guide to Bromopyridine Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, bromopyridines stand out as foundational building blocks. Their utility is not monolithic; the isomeric position of the bromine atom on the pyridine ring dictates a nuanced and predictable set of chemical behaviors. Understanding the underlying principles that govern the reactivity of 2-, 3-, and 4-bromopyridine is paramount for designing efficient, selective, and high-yielding synthetic routes.

This guide moves beyond a simple recitation of reactions. As a senior application scientist, my objective is to illuminate the causality behind the observed reactivity patterns. We will explore why one isomer is preferred for a specific transformation, how the pyridine nitrogen's electronic influence is leveraged or mitigated, and how reaction conditions are chosen to achieve predictable outcomes. This document is structured to provide a logical progression from fundamental electronic properties to the practical application of these molecules in key synthetic transformations.

Part 1: The Electronic Landscape of Bromopyridines

The reactivity of any substituted pyridine is fundamentally governed by the electron-withdrawing nature of the ring nitrogen. This nitrogen atom renders the entire aromatic system electron-deficient (or π-deficient) compared to its carbocyclic analog, bromobenzene. This inherent electronic property is the primary reason bromopyridines are generally more reactive in transformations that favor electron-poor aromatic rings, such as nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions[1].

The specific position of the bromine atom, however, creates distinct electronic environments that lead to divergent reactivity among the isomers.

-

2- and 4-Bromopyridine: In these isomers, the bromine atom is located at a position ortho or para to the ring nitrogen. This placement is critical, as the electronegative nitrogen can directly stabilize the negative charge of an intermediate formed during nucleophilic attack through resonance. This stabilization of the Meisenheimer-like intermediate significantly lowers the activation energy for SNAr reactions, making these positions highly activated[2][3][4].

-

3-Bromopyridine: Here, the bromine is meta to the nitrogen. Consequently, the ring nitrogen cannot directly delocalize the negative charge of a potential Meisenheimer intermediate. This lack of direct resonance stabilization renders the 3-position far less reactive towards traditional SNAr mechanisms[2].

Part 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatics and proceeds via a two-step addition-elimination mechanism. The stark differences in reactivity among bromopyridine isomers are most pronounced in this class of reactions.

Mechanistic Causality and Reactivity Order

The established reactivity order for SNAr with bromopyridines is: 4-Bromopyridine > 2-Bromopyridine >> 3-Bromopyridine

The rationale for this order is a direct consequence of the electronic principles discussed above:

-

4-Bromopyridine: This isomer is typically the most reactive. Nucleophilic attack at C-4 generates an intermediate where the negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atom, providing significant stabilization[2][4].

-

2-Bromopyridine: While also highly activated for the same reason, its reactivity can sometimes be slightly lower than the 4-isomer due to potential steric hindrance from the adjacent nitrogen atom affecting the approach of the nucleophile.

-

3-Bromopyridine: This isomer is generally considered unreactive towards SNAr under standard conditions. Without the ability to delocalize the intermediate's negative charge onto the nitrogen, the activation barrier is prohibitively high. When substitution at the 3-position is observed with strong bases, it often proceeds through an alternative pathway involving a pyridyne intermediate, sometimes referred to as a "halogen dance" isomerization[5][6].

Data Presentation: Comparative Reactivity in SNAr

| Isomer | Nucleophile | Conditions | Yield | Rationale for Reactivity |

| 4-Bromopyridine | Morpholine | K₂CO₃, DMSO, 120 °C | >95% | Strong resonance stabilization of intermediate. |

| 2-Bromopyridine | Morpholine | K₂CO₃, DMSO, 120 °C | ~90% | Strong resonance stabilization, minor steric effect. |

| 3-Bromopyridine | Morpholine | K₂CO₃, DMSO, 120 °C | <5% | No direct resonance stabilization by nitrogen. |

Experimental Protocol: SNAr of 4-Bromopyridine with Morpholine

This protocol describes a trustworthy and reproducible method for the amination of 4-bromopyridine, a reaction that proceeds with high efficiency due to the favorable electronics of the substrate.

-

Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride (1.0 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and dimethyl sulfoxide (DMSO, 0.2 M).

-

Reactant Addition: Add morpholine (1.2 equiv) to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Isolation: Cool the mixture to room temperature and pour it into water (10x volume of DMSO). The product often precipitates or can be extracted with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-morpholinopyridine.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable tools for C-C and C-N bond formation. While the electron-deficient nature of the pyridine ring is beneficial for the initial oxidative addition step, the Lewis basicity of the ring nitrogen introduces a significant challenge, particularly for the 2-isomer[1][7].

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds.

-

Causality & Isomer Reactivity:

-

3- and 4-Bromopyridine: These isomers are generally well-behaved substrates. Standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective[8][9].

-

2-Bromopyridine: This isomer is notoriously challenging. The proximity of the nitrogen atom to the reaction center allows it to act as a ligand, coordinating to the palladium catalyst and inhibiting its activity—a phenomenon known as catalyst poisoning[8][10].

-

The Solution: The key to successful coupling with 2-bromopyridines is the choice of ligand. Sterically bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), are essential. These bulky ligands create a coordinatively saturated and sterically shielded palladium center that favors the desired catalytic cycle over inhibitory binding by the pyridine substrate[10].

-

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. The same principles of catalyst inhibition apply here, often even more acutely.

-

Causality & Isomer Reactivity:

-

3- and 4-Bromopyridine: These isomers couple efficiently with a range of amines using various palladium/ligand systems.

-

2-Bromopyridine: Successful amination of 2-bromopyridines was a significant challenge until the development of advanced catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) in combination with a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is critical to overcome catalyst poisoning and facilitate the reductive elimination step[11][12][13].

-

Data Presentation: Comparative Yields in Cross-Coupling

| Isomer | Reaction | Catalyst System | Typical Yield | Causality |

| 2-Bromopyridine | Suzuki | Pd₂(dba)₃ / XPhos | 85-95% | Bulky ligand prevents catalyst poisoning by N-coordination.[10] |

| 3-Bromopyridine | Suzuki | Pd(PPh₃)₄ | 90-98% | No direct N-coordination; standard catalyst is effective.[8][9] |

| 4-Bromopyridine | Suzuki | Pd(dppf)Cl₂ | 90-98% | No direct N-coordination; standard catalyst is effective.[8] |

| 2-Bromopyridine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | 70-90% | Bulky ligand and strong base are required to overcome inhibition.[11] |

| 3-Bromopyridine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 80-95% | Less challenging substrate; broader range of conditions applicable. |

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine

This protocol is a self-validating system for a challenging substrate, demonstrating the necessity of specific catalytic components.

-

Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a dry Schlenk vessel with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%), a suitable bulky phosphine ligand (e.g., (±)-BINAP, 2-5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

-

Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous toluene. To this mixture, add 2-bromo-6-methylpyridine (1.0 equiv) followed by the desired amine (e.g., (±)-trans‑1,2‑diaminocyclohexane, 1.1-1.5 equiv)[11].

-

Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor for completion by TLC or LC-MS.

-

Work-up and Isolation: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate. Wash with brine (2x), dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure[11].

-

Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the desired N-aryl pyridine.

Part 4: Metal-Halogen Exchange

Converting the C-Br bond to a more reactive organometallic species (organolithium or Grignard reagent) transforms the electrophilic carbon into a potent nucleophile. This strategy is highly effective for all three isomers but requires careful control of conditions.

Bromine-Lithium Exchange

This is a rapid and efficient method for generating pyridyl anions[14].

-

Causality and Experimental Choice: The reaction of any bromopyridine isomer with an alkyllithium reagent (typically n-BuLi) is extremely fast, even at -78 °C. This low temperature is critical. Its purpose is to ensure the Br/Li exchange occurs much faster than a competing side reaction: the nucleophilic addition of n-BuLi to the electron-deficient pyridine ring. 2-Bromopyridine readily forms 2-lithiopyridine, a widely used reagent[15][16].

Grignard Reagent Formation

The direct reaction of bromopyridines with magnesium metal can be challenging, often leading to dimerization products (bipyridyls)[17][18].

-

Causality and Experimental Choice: The sluggishness of the initial insertion of magnesium into the C-Br bond allows side reactions to dominate. To circumvent this, two main strategies are employed:

-

Entrainment: Using a more reactive halide like ethyl bromide to activate the magnesium surface and initiate the reaction[17].

-

Halogen-Magnesium Exchange: Using a soluble and highly reactive Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), often complexed with lithium chloride (Knochel-Hauser conditions), to perform a rapid Br/Mg exchange. This is now the method of choice for preparing pyridyl Grignard reagents from substrates that might otherwise be unreactive or prone to side reactions[19][20].

-

Experimental Protocol: Br/Li Exchange and Electrophilic Quench

This protocol details the reliable formation of 2-lithiopyridine and its subsequent reaction, a foundational transformation in pyridine chemistry.

-

Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add a solution of 2-bromopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.3 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Electrophilic Quench: While maintaining the temperature at -78 °C, add a solution of the desired electrophile (e.g., benzophenone, 1.1 equiv) in anhydrous THF dropwise.

-

Work-up: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Isolation and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by column chromatography or recrystallization.

Conclusion

The reactivity of bromopyridine isomers is a compelling illustration of how subtle changes in molecular structure lead to profound differences in chemical behavior. The position of the bromine atom relative to the ring nitrogen dictates the molecule's suitability for nucleophilic substitution, its propensity for catalyst inhibition in cross-coupling reactions, and the optimal conditions for metal-halogen exchange. 2- and 4-bromopyridines are primed for nucleophilic attack, while 3-bromopyridine is resistant. In cross-coupling, the challenge of N-coordination with 2-bromopyridine necessitates advanced, sterically demanding catalyst systems, whereas the 3- and 4-isomers are more forgiving. Finally, all three isomers serve as excellent precursors to potent pyridyl nucleophiles via metalation, provided conditions are carefully controlled to prevent side reactions. A thorough understanding of these causal relationships empowers the modern chemist to select the correct isomer and design the optimal reaction conditions, transforming these versatile building blocks into complex molecules of high value.

References

-

Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines. (2004). European Journal of Organic Chemistry. [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2021). Molecules. [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]

-

Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. (2009). The Journal of Organic Chemistry. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM-CATALYSIS. (2008). HETEROCYCLES. [Link]

-

The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2022). Molecules. [Link]

-

Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. (2013). Organic & Biomolecular Chemistry. [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

-

Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. (2018). Ludwig-Maximilians-Universität München. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). National Institutes of Health. [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. (2008). ResearchGate. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]

-

Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (1951). ResearchGate. [Link]

-

Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (1970). Journal of the Chemical Society C: Organic. [Link]

-

Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). Chemical Science. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Cross-coupling reaction. Wikipedia. [Link]

-

Metal–halogen exchange. Wikipedia. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

2-Bromopyridine. Wikipedia. [Link]

-

The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. (1951). ResearchGate. [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (2010). International Journal of PharmTech Research. [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?. (2015). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 15. chempanda.com [chempanda.com]

- 16. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. sphinxsai.com [sphinxsai.com]

- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate [mdpi.com]

- 20. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Function of Boc protecting group in organic synthesis

An In-depth Technical Guide to the Function of the Boc Protecting Group in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Chemoselectivity in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount.[1] Unprotected reactive sites, such as the nucleophilic and basic lone pair of an amine, can interfere with desired transformations elsewhere in a molecule, leading to a cascade of side reactions, diminished yields, and complex purification challenges.[2][3] To navigate this, synthetic chemists employ a strategy of temporary masking, or "protection," wherein a reactive functional group is converted into a less reactive derivative that is stable to a specific set of reaction conditions.[4] This protective group must be robust enough to endure multiple synthetic steps yet be removable—"deprotected"—cleanly and efficiently under specific conditions that do not compromise the integrity of the newly elaborated molecule.[4] The tert-butyloxycarbonyl (Boc) group stands as a pillar of this strategy, particularly for the protection of amines.[5]

The Boc Group: A Paradigm of Stability and Controlled Lability

Introduced in the 1950s, the tert-butyloxycarbonyl (Boc) group rapidly became one of the most common amine protecting groups in organic synthesis, a status it retains to this day.[5][6] Its utility is rooted in a finely tuned balance of properties: the resulting N-Boc carbamate is exceptionally stable to a wide range of nucleophiles, bases, and reductive conditions, yet it can be smoothly cleaved under mild acidic conditions.[7][8] This acid-lability is a direct consequence of its structure, which upon protonation can fragment to form a highly stabilized tert-butyl carbocation.[9]